3-Bocamino-2,2-dibenzyl-propionic acid
Overview
Description
3-Bocamino-2,2-dibenzyl-propionic acid is a chemical compound with the molecular formula C22H27NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and two benzyl groups attached to a propionic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bocamino-2,2-dibenzyl-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through a series of reactions, often starting from commercially available precursors.
Introduction of Benzyl Groups: The benzyl groups are introduced via alkylation reactions, where benzyl halides react with the intermediate compounds.
The reaction conditions for these steps often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Bocamino-2,2-dibenzyl-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Bocamino-2,2-dibenzyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of protease inhibitors and other therapeutic compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bocamino-2,2-dibenzyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical processes. The benzyl groups provide hydrophobic interactions that enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dibenzyl-propionic acid: Lacks the Boc protection, making it more reactive but less stable.
3-Bocamino-2,2-diphenyl-propionic acid: Contains phenyl groups instead of benzyl groups, affecting its reactivity and binding properties.
3-Bocamino-2,2-dimethyl-propionic acid: Has methyl groups instead of benzyl groups, resulting in different steric and electronic effects.
Uniqueness
3-Bocamino-2,2-dibenzyl-propionic acid is unique due to its combination of a Boc-protected amino group and two benzyl groups. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-dibenzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-21(2,3)27-20(26)23-16-22(19(24)25,14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLPVWVYKXRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126987 | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-α-(phenylmethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125469-91-2 | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-α-(phenylmethyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125469-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-α-(phenylmethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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